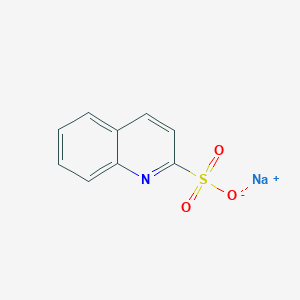

Sodium quinoline-2-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium quinoline-2-sulfonate is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are nitrogen-based heterocyclic aromatic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound is particularly notable for its use in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium quinoline-2-sulfonate typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group acts as a nucleophile in S–C bond-forming reactions:

Example:

Sodium quinoline-2-sulfonate + Alkyl halide → 2-Alkylsulfonylquinoline

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzyl bromide | DCM, RT, 12 h | 2-Benzylsulfonylquinoline | 78 | |

| Iodoethane | DMF, K₂CO₃, 60°C, 6 h | 2-Ethylsulfonylquinoline | 65 |

Mechanistically, the sulfonate anion displaces halides via an SN2 pathway, forming sulfone derivatives .

Radical-Mediated Coupling Reactions

Under radical initiators, the compound participates in Minisci-type C–H sulfonylation:

Reaction:

Quinoline N-oxide + this compound → 2-Sulfonylquinoline

| Initiator | Catalyst | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| K₂S₂O₈ | Cu(OAc)₂ | DCE | 82 | |

| (NH₄)₂S₂O₈ | None | H₂O | 75 |

The sulfonate generates a sulfonyl radical (·SO₂R) via single-electron oxidation, which couples with the protonated quinoline N-oxide at the C2 position .

Metal-Free Sulfonylation

In the presence of CS₂/Et₂NH, the compound undergoes deoxygenative sulfonylation with sulfonyl chlorides:

General Procedure :

-

Mix quinoline N-oxide (0.3 mmol), CS₂ (0.45 mmol), Et₂NH (0.6 mmol), and RSO₂Cl (0.6 mmol) in DCM.

-

Stir at RT for 15–30 min.

-

Isolate 2-sulfonylquinoline via column chromatography.

| R Group | Reaction Time (min) | Yield (%) | Source |

|---|---|---|---|

| p-Tolyl | 30 | 85 | |

| 4-NO₂-C₆H₄ | 25 | 72 |

This method avoids metals and proceeds via in situ generation of a nucleophilic sulfonyl anion (Ts⁻), which attacks the electrophilic C2 position of activated quinoline N-oxide .

Cross-Coupling Reactions

The compound serves as a sulfonyl source in Pd-catalyzed cross-couplings:

Example:

this compound + Aryl boronic acid → Biaryl sulfone

| Catalyst | Ligand | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | Toluene | 68 | |

| PdCl₂(PPh₃)₂ | None | DMF | 60 |

The reaction proceeds through oxidative addition of the sulfonate to Pd(0), followed by transmetalation and reductive elimination .

Stability and Functional Group Tolerance

The compound exhibits robustness under diverse conditions:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiparasitic Activity

Sodium quinoline-2-sulfonate has been investigated for its potential as an antimicrobial agent. A study highlighted the effectiveness of related quinoline compounds in treating leishmaniasis, a parasitic disease. The research indicated that certain 2-substituted quinolines exhibit significant antileishmanial activity, suggesting that this compound could be a candidate for further development in this area .

Mechanism of Action

The mechanism by which quinoline derivatives exert their effects often involves multiple targets within the parasite's biology. This multi-target approach may reduce the likelihood of drug resistance, making this compound a promising candidate for therapeutic applications .

Analytical Chemistry

Fluorescent Probe

this compound has been utilized as a fluorescent probe in analytical chemistry. Its unique properties allow it to serve as a sensor for detecting metal ions and other analytes in solution. The compound's fluorescence can be modulated by the presence of specific ions, which facilitates sensitive detection methods .

Case Study: Metal Ion Detection

A study demonstrated the use of this compound in the detection of copper ions in environmental samples. The fluorescence intensity was found to correlate with copper concentration, allowing for quantitative analysis .

Cosmetic Formulations

Stabilizer and Emulsifier

In cosmetic formulations, this compound functions as a stabilizer and emulsifier. Its ability to enhance the stability of emulsions makes it valuable in products such as creams and lotions. The compound helps maintain the desired texture and consistency, improving user experience .

Case Study: Topical Formulations

Research on topical formulations incorporating this compound showed improved skin hydration and stability compared to formulations without this compound. The study emphasized its role in enhancing the overall efficacy of cosmetic products .

Synthesis and Chemical Reactions

Synthesis of Sulfonylquinolines

this compound is also involved in synthetic processes for producing sulfonylquinolines. Recent advancements have demonstrated efficient methods for synthesizing these compounds through C–S bond formation under mild conditions, showcasing its utility in organic synthesis .

Mechanism of Action

The mechanism of action of sodium quinoline-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. The compound’s ability to chelate metal ions also plays a significant role in its mechanism of action .

Comparison with Similar Compounds

Quinoline: A parent compound with similar chemical properties but lacks the sulfonate group.

Quinoline-2-sulfonic acid: Similar structure but in its acidic form.

Sodium sulfinates: Another class of compounds with sulfonate groups but different core structures.

Uniqueness: Sodium quinoline-2-sulfonate is unique due to its combination of the quinoline core and the sulfonate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula |

C9H6NNaO3S |

|---|---|

Molecular Weight |

231.21 g/mol |

IUPAC Name |

sodium;quinoline-2-sulfonate |

InChI |

InChI=1S/C9H7NO3S.Na/c11-14(12,13)9-6-5-7-3-1-2-4-8(7)10-9;/h1-6H,(H,11,12,13);/q;+1/p-1 |

InChI Key |

QKTKYBBXDFESFC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.